Cas no 75303-44-5 ((3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside)
75303-44-5 structure
Product Name:(3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside
CAS-Nr.:75303-44-5
MF:C41H68O14
MW:784.970234870911
CID:1777064
PubChem ID:441940
Update Time:2025-04-21
(3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside
- DTXCID10282774
- (2S,3R,4S,5S)-2-((2S,3R,4S,5R,6R)-6-(((3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy)-4,5-dihydroxy-2-methyl-tetrahydropyran-3-yl)oxytetrahydropyran-3,4,5-triol
- 75303-44-5
- (2S,3R,4S,5S)-2-((2S,3R,4S,5R,6R)-6-(((3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy)-4,5-dihydroxy-2-methyloxan-3-yl)oxyoxane-3,4,5-triol
- DTXSID60331680
- Pittoside A
- C08969
- CHEBI:8254
- Q27108017
- (2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyl-tetrahydropyran-3-yl]oxytetrahydropyran-3,4,5-triol
- (2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol
-
- Inchi: 1S/C41H68O14/c1-18-29(55-34-27(46)25(44)21(43)16-52-34)26(45)28(47)35(53-18)54-24-12-13-38(6)22(37(24,4)5)11-14-39(7)23(38)10-9-19-20-15-36(2,3)30(48)32(50)41(20,17-42)33(51)31(49)40(19,39)8/h9,18,20-35,42-51H,10-17H2,1-8H3
- InChI-Schlüssel: LZHFOLKKTHKKLN-UHFFFAOYSA-N
- Lächelt: CC1C(OC2C(O)C(O)C(O)CO2)C(O)C(O)C(OC2C(C)(C)C3CCC4(C5(C(C6C(C(C5O)O)(CO)C(O)C(O)C(C)(C)C6)=CCC4C3(C)CC2)C)C)O1
Berechnete Eigenschaften
- Genaue Masse: 768.46599222g/mol
- Monoisotopenmasse: 768.46599222g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 55
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1440
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 20
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.146
- Topologische Polaroberfläche: 219Ų
(3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
75303-44-5 ((3beta,15alpha,21beta,22alpha)-15,21,22,28-tetrahydroxyolean-12-en-3-yl 4-O-alpha-L-arabinopyranosyl-6-deoxy-alpha-L-mannopyranoside) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz